Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone
Description
Significance of Covalent Linkages in Biochemical Research
Covalent bonds, formed by the sharing of electron pairs between atoms, provide the robust connections necessary to build and stabilize complex molecular structures. In biochemical research, the ability to selectively create new covalent linkages is of paramount importance. echemi.comnih.gov These powerful connections allow scientists to permanently attach labels to proteins for detection, immobilize enzymes onto solid supports, and construct novel therapeutic agents. korambiotech.comlabworld.it The formation of stable covalent bonds is critical for studying the intricate three-dimensional structures of proteins and their interaction partners. nih.govlabworld.itresearchgate.netgbiosciences.com By "locking" interacting proteins together, researchers can identify transient or weak binding events that are crucial for cellular processes. researchgate.net This strategy has been instrumental in enhancing protein stability, modulating protein function, probing ligand-receptor binding, and developing new biotherapeutics. nih.govresearchgate.net
Evolution of Crosslinking Reagents
The development of crosslinking reagents has progressed significantly to meet the growing demands of biochemical research. Early reagents were often simple molecules with broad reactivity. Over time, a diverse arsenal (B13267) of crosslinkers has been developed, offering a wide range of specificities, spacer arm lengths, and functionalities. thermofisher.com Modern reagents are designed with precise chemical targets, such as primary amines or sulfhydryls, which are common functional groups in proteins. thermofisher.comnih.gov The evolution of these tools has also introduced features like water solubility, membrane permeability, and cleavability. thermofisher.com A significant advancement was the development of photoreactive crosslinkers, which remain inert until activated by UV light, providing temporal control over the crosslinking reaction. gbiosciences.comaatbio.com This continuous innovation provides researchers with a sophisticated toolkit to probe molecular interactions with increasing precision.
Classification of Crosslinkers in Bioconjugation
Crosslinking reagents are broadly categorized based on the reactivity of their functional ends and the nature of their spacer arms. labworld.itgbiosciences.comcyanagen.com This classification helps researchers select the most appropriate tool for their specific application. gbiosciences.comthermofisher.com
Homobifunctional Crosslinkers
Homobifunctional crosslinkers possess two identical reactive groups at either end of a spacer arm. aatbio.comgbiosciences.comthermofisher.comthermofisher.com These reagents are typically used in single-step reactions to link molecules containing the same functional group, such as the primary amines found in lysine (B10760008) residues of proteins. aatbio.comthermofisher.com This approach is effective for polymerizing monomers, inducing intramolecular crosslinks to stabilize protein structure, or capturing a snapshot of protein complexes in a solution. aatbio.comthermofisher.com Common examples include amine-to-amine or sulfhydryl-to-sulfhydryl reactive crosslinkers. aatbio.comthermofisher.com
Heterobifunctional Crosslinkers
In contrast, heterobifunctional crosslinkers have two different reactive groups. aatbio.comgbiosciences.comthermofisher.com This feature allows for sequential, two-step conjugation procedures. gbiosciences.comthermofisher.com By reacting the more labile group first with one molecule and then introducing the second molecule to react with the other end, researchers can minimize undesirable self-conjugation and polymerization. aatbio.comthermofisher.com This controlled approach is particularly useful for creating specific conjugates between two different biomolecules, such as linking a peptide to a larger carrier protein. thermofisher.com
Cleavable vs. Non-Cleavable Linkers
The spacer arm of a crosslinker can be either cleavable or non-cleavable, a distinction that critically impacts experimental design. biochempeg.com
Cleavable Linkers: These contain a bond within the spacer arm that can be broken under specific chemical conditions. purepeg.com Common cleavage mechanisms include reduction of disulfide bonds, hydrolysis in acidic or basic conditions, or enzymatic cleavage. broadpharm.com The ability to reverse the crosslink is highly advantageous, as it allows for the separation of linked molecules after an initial analysis, simplifying identification and further study. purepeg.com
Non-Cleavable Linkers: These form a permanent, stable bond between molecules. broadpharm.com Non-cleavable linkers are preferred when long-term stability is essential, such as in creating highly stable antibody-drug conjugates (ADCs) where the payload must remain attached until the antibody is fully degraded within a target cell. biochempeg.combroadpharm.comproteogenix.science Their stability can reduce the risk of premature drug release and off-target toxicity. biochempeg.comproteogenix.science
Overview of BSOCOES as a Homobifunctional Amine-Reactive Crosslinker
BSOCOES (Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone) is a prominent example of a homobifunctional crosslinking reagent. thermofisher.comsoltecventures.comscbt.com It features two identical N-hydroxysuccinimide (NHS) ester groups, which are highly reactive toward primary amines (–NH2). thermofisher.comcephamls.com These amines are readily available on the surface of proteins at the N-terminus and on the side chains of lysine residues. thermofisher.com The reaction between the NHS ester and an amine forms a stable amide bond. interchim.fr
A key feature of BSOCOES is its spacer arm, which contains a sulfone group. This bond is susceptible to cleavage under alkaline conditions (e.g., pH 11.6), placing BSOCOES in the category of base-cleavable crosslinkers. thermofisher.comsoltecventures.comcephamls.com This reversibility allows researchers to separate crosslinked proteins for subsequent analysis. Furthermore, BSOCOES is a lipophilic, membrane-permeable molecule, making it suitable for crosslinking proteins within the intracellular and intramembrane compartments. thermofisher.comcephamls.com However, its lipophilic nature also means it is not soluble in water and must be dissolved in an organic solvent like DMSO or DMF prior to use. thermofisher.comcephamls.com
Table 1: Chemical and Physical Properties of BSOCOES
| Property | Value | Source(s) |
|---|---|---|
| Full Chemical Name | This compound | soltecventures.comcephamls.com |
| Molecular Weight | 436.35 g/mol | scbt.comgbiosciences.com |
| Spacer Arm Length | 13.0 Å | scbt.comcephamls.comgbiosciences.com |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester | thermofisher.comcephamls.com |
| Reactive Toward | Primary amines | thermofisher.comcephamls.comgbiosciences.com |
| Cleavability | Base-cleavable (pH 11.6) | thermofisher.comcephamls.comgbiosciences.com |
| Water Solubility | No | thermofisher.comcephamls.comgbiosciences.com |
| Membrane Permeability | Yes | thermofisher.comcephamls.comgbiosciences.com |
Table 2: Compound Names Mentioned in this Article
| Compound Name | Abbreviation |
|---|---|
| This compound | BSOCOES |
| Disuccinimidyl suberate (B1241622) | DSS |
| Disuccinimidyl tartrate | DST |
| Dithiobis(succinimidyl propionate) | DSP |
| N,N'-Bis(2-maleimidoethyl) ether | BMOE |
| Dithiobis(maleimidoethane) | DTME |
| N-gamma-Maleimidobutyryl-oxysuccinimide ester | GMBS |
| N-epsilon-Maleimidocaproyl-oxysuccinimide ester | EMCS |
| N-Succinimidyl 3-(2-pyridyldithio)propionate | SPDP |
| Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC |
| 4-Azido-2,3,5,6-tetrafluorobenzoic acid, N-hydroxysuccinimidyl ester | ABH |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethylsulfonyl]ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O12S/c17-9-1-2-10(18)15(9)27-13(21)25-5-7-29(23,24)8-6-26-14(22)28-16-11(19)3-4-12(16)20/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDGDVPXDYGCTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCCS(=O)(=O)CCOC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206385 | |
| Record name | Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57683-72-4 | |
| Record name | C,C′-(Sulfonyldi-2,1-ethanediyl) bis[C-(2,5-dioxo-1-pyrrolidinyl) carbonate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57683-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057683724 | |
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| Record name | 57683-72-4 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20206385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disuccinimido sulphonylbis(ethylenecarbonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.350 | |
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| Record name | BSOCOES | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H28VHA5U7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Derivatization of Bsocoes
Established Synthetic Pathways for Bis[2-(succinimidooxycarbonyloxy)ethyl]sulfone
BSOCOES is a homobifunctional N-hydroxysuccinimide (NHS) ester. wikipedia.orgfishersci.canih.govuni.lu The general synthetic pathway for NHS esters involves the reaction of a carboxylic acid with N-hydroxysuccinimide, typically facilitated by a carbodiimide (B86325) coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). epa.govthegoodscentscompany.com This process forms a highly reactive activated ester intermediate that can subsequently react with nucleophiles. thegoodscentscompany.com While specific step-by-step laboratory synthesis details for BSOCOES from its basic precursors are not commonly detailed in the literature, its commercial availability as a biochemical reagent implies established and efficient production methods. uni.luamericanelements.comuni.lunih.gov BSOCOES has been employed as a cleavable linker in complex synthetic schemes, such as DNA-templated macrocycle library synthesis, where it facilitates coupling reactions between building blocks. cenmed.com
Functional Group Reactivity and Chemoselectivity of BSOCOES
Chemoselectivity refers to the preferential reaction of a chemical reagent with one functional group over others present in the same molecule. BSOCOES exhibits distinct chemoselectivity towards primary amines through its N-hydroxysuccinimide ester groups.
Amine-Reactive N-Hydroxysuccinimide (NHS) Esters
BSOCOES contains two N-hydroxysuccinimide (NHS) ester groups, which are highly reactive towards primary amines. wikipedia.orgnih.govuni.lu These groups react with α-amino groups at the N-termini of proteins and ε-amines in the side chains of lysine (B10760008) residues to form stable amide bonds. wikipedia.orgepa.govthegoodscentscompany.com The reaction results in the release of N-hydroxysuccinimide (NHS) as a byproduct. wikipedia.orgfishersci.caepa.govthegoodscentscompany.com
For optimal amine coupling, reactions with NHS esters are generally performed in buffers with a pH range of 7.2 to 8.5. wikipedia.orgthegoodscentscompany.com Common buffers include phosphate, carbonate/bicarbonate, HEPES, or borate (B1201080) buffers. wikipedia.orgthegoodscentscompany.com It is crucial to avoid buffers containing free amines, such as Tris or glycine, as they will compete with the target protein's primary amines for reaction with the NHS ester. wikipedia.orgthegoodscentscompany.com
BSOCOES is a lipophilic compound and is not water-soluble. wikipedia.orgnih.govuni.lu Therefore, it must be dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) immediately prior to use. wikipedia.orgfishersci.canih.gov Its lipophilic nature also renders it membrane-permeable, making it suitable for intracellular and intramembrane conjugation applications. wikipedia.orgnih.govuni.lu
Competition with Hydrolysis in Aqueous Solutions
In aqueous solutions, the hydrolysis of the NHS ester group significantly competes with the desired acylation reaction with primary amines. wikipedia.orgfishersci.caepa.gov The rate of hydrolysis is influenced by pH, increasing with higher pH values. wikipedia.orgfishersci.caepa.gov It also occurs more readily in dilute protein solutions. epa.gov
Research findings indicate the half-life of hydrolysis for NHS ester compounds, including BSOCOES, varies with temperature and pH. For instance, the half-life is approximately 4 to 5 hours at pH 7.0 and 0°C, but this decreases significantly to about 10 minutes at pH 8.6 and 4°C. epa.govthegoodscentscompany.com At pH 7.0, the half-life of the ester linkage can be around 5 hours. fishersci.ca
The following table summarizes the hydrolysis half-lives of NHS esters under different conditions:
| pH Value | Temperature (°C) | Hydrolysis Half-Life | Source |
| 7.0 | 0 | 4-5 hours | epa.govthegoodscentscompany.com |
| 7.0 | Not specified | ~5 hours | fishersci.ca |
| 8.6 | 4 | 10 minutes | epa.govthegoodscentscompany.com |
Synthesis of Derivatives: Sulfo-BSOCOES
A significant derivative of BSOCOES is Sulfo-BSOCOES, which is a sulfonated form of the compound (bis[2-(sulfosuccinimidyloxycarbonyloxy)ethyl]sulfone). fishersci.ca The primary difference introduced by the sulfonate group (–SO₃⁻) is enhanced water-solubility. fishersci.caepa.gov This charged group allows Sulfo-BSOCOES to be dissolved directly in aqueous buffers, eliminating the need for organic solvents like DMSO or DMF, which can sometimes be detrimental to cells. fishersci.ca
Furthermore, the presence of the charged sulfonate group renders Sulfo-BSOCOES membrane-impermeable. epa.gov This characteristic makes Sulfo-BSOCOES particularly useful for applications requiring conjugation solely with proteins on the cell surface, as it cannot penetrate biological membranes. epa.gov Despite these physical differences, the amine-reactive chemistry of Sulfo-BSOCOES is virtually identical to that of BSOCOES, reacting efficiently with primary amines to form stable amide bonds. epa.gov
Mechanistic Studies of Bsocoes Mediated Bioconjugation
Reaction Kinetics and Optimization for Amine Acylation
BSOCOES facilitates bioconjugation through the acylation of primary amines. The NHS-ester groups of BSOCOES react with α-amino groups present at the N-termini of peptides and proteins, as well as with the ε-amines found in the side chains of lysine (B10760008) residues, to form stable amide bonds uni.lunih.gov. This reaction releases N-hydroxysuccinimide (NHS) as a byproduct uni.lunih.gov.
Influence of pH on Reaction Efficiency and Hydrolysis
The efficiency of NHS-ester reactions, including those mediated by BSOCOES, is significantly influenced by pH due to the competing hydrolysis of the NHS-ester group uni.lunih.gov. The rate of this hydrolysis increases with rising pH uni.lunih.gov. For instance, the half-life of NHS ester hydrolysis is approximately 4 to 5 hours at pH 7.0 and 0°C, but it drastically decreases to about 10 minutes at pH 8.6 and 4°C nih.gov. Other studies indicate a half-life of 1 hour at pH 8 and 10 minutes at pH 8.6.
For optimal amine acylation, reactions with NHS esters are generally performed in buffers with a pH range of 7.2-8.0 uni.lunih.gov. This pH range is considered optimal because at lower pH values, the protonated (unreactive) form of amines predominates, slowing the labeling reaction relative to water hydrolysis. Conversely, at pH values above the optimal range, the NHS-ester reagent hydrolyzes too rapidly, reducing its availability for conjugation. The optimal pH for NHS-mediated labeling is typically lower than that for other amine-selective reagents, such as isothiocyanates, which often require a pH of 9-9.5. This characteristic makes NHS esters, including BSOCOES, particularly suitable for modifying alkaline-sensitive proteins.
Stoichiometric Considerations and Molar Excess of BSOCOES
To achieve efficient bioconjugation, BSOCOES is typically employed in a molar excess relative to the target protein or molecule uni.lu. For protein conjugation in solution at concentrations of 1-10 mg/ml, a 4- to 20-fold molar excess of BSOCOES is commonly used, often resulting in a final crosslinker concentration of 0.25-5 mM. When conjugating to cell-based systems, a final BSOCOES concentration of 1-2 mM is suggested for incubation with prepared cells uni.lu. For protein samples in solution, a concentration of BSOCOES that is 10 to 50 times the molar concentration of the proteins is recommended uni.lu. Utilizing a considerable molar excess of the crosslinker is crucial, especially when hydrolysis of the NHS ester significantly competes with the desired amine acylation reaction.
Cleavage Mechanism of the Sulfone Linkage
A key feature of BSOCOES is its base-cleavable sulfone linkage, which allows for the reversal of the bioconjugation uni.lucenmed.com. Unlike general desulfonylation reactions that are often reductive in nature, the cleavage of the sulfone bond in BSOCOES is specifically achieved through alkaline hydrolysis uni.lucenmed.comuni.lu.
Alkaline Hydrolysis Conditions
The sulfone bond within the spacer arm of BSOCOES conjugates can be effectively cleaved under alkaline conditions. A standard protocol involves increasing the pH of the conjugate solution to 11.6, typically by adding sodium hydroxide (B78521) (NaOH) uni.lu. Incubation of the conjugate at this elevated pH for 2 hours at 37°C is a commonly employed condition to achieve cleavage uni.lucenmed.com. Alternatively, 1M Tris buffer can also be used to adjust the pH to 11.6 for cleavage purposes.
Implications for Reversible Crosslinking and Ligand Recovery
The base-cleavable nature of the sulfone linkage in BSOCOES is highly advantageous, enabling reversible crosslinking in various biochemical applications uni.lucenmed.com. This reversibility is particularly useful for procedures where the separation and recovery of conjugated biomolecules are desired. For instance, peptides that have been crosslinked using BSOCOES can be subjected to electrophoresis, and subsequently, the spacer arm can be cleaved from excised gel bands by treatment with base uni.lu.
This characteristic allows for the efficient recovery of bound ligands or interacting partners after separation steps. Methods such as Reversible Cross-Link Immuno-Precipitation (ReCLIP) leverage this property by using cell-permeable, cleavable crosslinkers like BSOCOES to stabilize labile protein-protein interactions within their native cellular environment prior to isolation. Following immunoprecipitation, the crosslinked binding partners can be selectively released by breaking the crosslinks, leading to highly efficient recovery with minimal background noise compared to conventional affinity purification approaches.
Applications in Protein and Peptide Research
Structural Elucidation of Proteins and Protein Complexes
Chemical cross-linking, often coupled with mass spectrometry (XL-MS), has become an increasingly important method for the structural analysis of large proteins and protein complexes epa.gov. This approach provides low-resolution structural information and distance restraints, complementing traditional high-resolution techniques like X-ray crystallography and NMR spectroscopy. BSOCOES, with its specific reactivity and cleavable spacer arm, is well-suited for such applications cenmed.comlgcstandards.comnih.gov.
Quaternary structure refers to the arrangement of multiple polypeptide chains, or subunits, within a functional protein complex. Cross-linking with reagents like BSOCOES helps stabilize these tertiary and quaternary structures, making them amenable to analysis nih.gov. XL-MS can determine the precise stoichiometry of protein complexes and provide insights into inter-subunit connectivity. This is particularly valuable for understanding the organization of oligomeric proteins, such as hemoglobin, which consists of four subunits, or DNA polymerase, often composed of multiple different subunits. By covalently linking subunits that are adjacent, cross-linking helps to "freeze" their arrangement for subsequent study.
BSOCOES-mediated cross-linking facilitates the mapping of protein subunit arrangements by identifying which regions of these subunits are in close spatial proximity. This technique provides insights into the spatial organization and topology of protein complexes, even at single-residue resolution when combined with mass spectrometry. By forming covalent bonds between specific amino acid residues, cross-linking reagents allow researchers to map the spatial arrangement of protein subunits and determine distances between functional groups. This information is crucial for understanding how subunits interact to form a functional complex.
The 13.0 Å spacer arm length of BSOCOES nih.govuni.luepa.gov provides a direct measure of the maximum distance between the α-carbons (Cα) of cross-linked lysine (B10760008) residues. For similar lysine-reactive NHS-ester cross-linkers like disuccinimidyl suberate (B1241622) (DSS) and bis(sulfosuccinimidyl)suberate (B1667958) (BS3), with an 11.4 Å linker arm, Cα atoms of cross-linked lysines can be up to approximately 24 Å apart. However, to account for conformational dynamics and experimental variability, distance constraints of 26-30 Å between Cα atoms are typically used for 3D structural modeling.
Quantitative cross-linking, often employing isotope-labeled cross-linkers, in conjunction with mass spectrometry, is a powerful approach to deduce structural information and understand protein dynamics. Proteins or protein complexes in different structural states can be differentially cross-linked using "light" and "heavy" isotopic forms of the cross-linker. The intensity ratios of the resulting cross-links (e.g., light/heavy or heavy/light) can then indicate structural changes or interactions that are maintained or altered between the different states. This quantitative data provides valuable distance restraints that can be used to refine and select structural models of proteins and protein complexes.
Table 1: Representative Cross-Linking Distance Constraints for Lysine-Reactive NHS-Ester Cross-Linkers
| Cross-Linker Type | Spacer Arm Length (Å) | Typical Cα-Cα Distance Constraint (Å) | Application |
| BSOCOES | 13.0 nih.govuni.luepa.gov | ~26-30 (inferred from similar XLs) | Structural Elucidation, Interaction Mapping |
| DSS/BS3 | 11.4 | 26-30 | Structural Modeling, Conformational Dynamics |
Analysis of Protein-Protein Interactions
Chemical cross-linking offers a direct and effective method for identifying both transient and stable protein-protein interactions (PPIs) nih.gov. By forming covalent bonds between proteins that are in close proximity, cross-linkers like BSOCOES effectively "freeze" these interactions, making them stable enough for subsequent isolation and characterization.
BSOCOES is instrumental in identifying near-neighbor protein relationships within cellular environments. Its membrane permeability allows for the cross-linking of proteins located within or across cell membranes, facilitating the study of intracellular and intramembrane interactions cenmed.comnih.govuni.lu. This capability is crucial for understanding the intricate networks of proteins that function in specific cellular compartments. Proximity labeling (PL) is a related technique that leverages enzymes to produce reactive molecules that covalently interact with proteins in close proximity, enabling the identification of potential interacting partners with high precision.
One of the most significant advantages of using BSOCOES in protein interaction studies is its ability to capture both transient and stable protein-protein interactions nih.gov. Many physiological protein-protein interactions are transient, occurring only briefly to facilitate signaling or metabolic functions. These fleeting interactions are often difficult to detect using traditional methods due to their rapid dissociation. BSOCOES, by covalently linking interacting proteins at the moment of interaction, stabilizes these complexes, allowing them to be isolated and analyzed by downstream techniques such as electrophoresis, Western blotting, immunoprecipitation, and mass spectrometry. Furthermore, performing cross-linking in vivo allows for the capture of protein-protein interactions in their native cellular environment, which helps to limit the risk of false positives or the loss of complex stability during cell lysis.
Ligand-Receptor Interaction Studies
BSOCOES has been extensively utilized in the investigation of ligand-receptor interactions, particularly for conjugating radiolabeled ligands to cell surface receptors. This application allows researchers to covalently link a ligand to its specific receptor, thereby stabilizing the interaction for subsequent analysis. For instance, BSOCOES has been employed to study the interaction of crosslinking agents with the insulin (B600854) effector system in isolated fat cells uni.luuni.lu. Similarly, it has been used for the covalent labeling of opioid receptors with human β-endorphin, providing insights into receptor binding mechanisms uni.luuni.lu. The ability of BSOCOES to form stable conjugates enables the isolation and characterization of receptor-ligand complexes, which is crucial for understanding signal transduction pathways and designing targeted therapeutics. uni.lu
Protein Immobilization and Surface Conjugation
The reactive nature of BSOCOES with primary amines makes it a suitable reagent for immobilizing proteins and peptides onto various solid supports. This process is fundamental for numerous biotechnological applications, including immunoassays, biosensors, and affinity chromatography. uni.lu
BSOCOES can be used to graft peptides onto gels, which is a technique applied in chromatography for separation and purification purposes. By covalently attaching peptides to a gel matrix, researchers can create custom affinity columns designed to selectively bind target molecules that interact with the immobilized peptides. This method leverages the specific binding properties of peptides to enhance chromatographic resolution and purification efficiency. uni.lu
Immobilization of proteins and peptides onto polystyrene or glass surfaces is a common practice in immunoassay development and biosensor fabrication. BSOCOES facilitates the covalent attachment of amine-containing biomolecules to these surfaces, creating stable platforms for detecting analytes or studying molecular interactions. This method is particularly useful for applications requiring a high degree of stability and reproducibility of the immobilized biomolecule. uni.lu
Studies on Membrane Proteins and Cellular Structures
A critical aspect of studying membrane proteins involves distinguishing between proteins located on the cell surface and those residing within the membrane or intracellularly. This distinction is often achieved by comparing the reactivity of membrane-permeable and membrane-impermeable crosslinkers. BSOCOES is lipophilic and membrane-permeable, enabling it to cross biological membranes and crosslink both extracellular and intracellular proteins. In contrast, its sulfonated analog, Sulfo-BSOCOES, possesses a charged sulfonyl group that renders it water-soluble and membrane-impermeable. uni.luuni.lunih.gov
This differential permeability allows researchers to selectively target proteins based on their cellular localization. For instance, Sulfo-BSOCOES is ideal for crosslinking proteins exclusively on the cell surface, as it cannot penetrate the plasma membrane. Conversely, BSOCOES can be used to probe interactions involving integral membrane proteins or intracellular components. Studies have utilized Sulfo-BSOCOES to analyze membrane-associated proteins, such as the urea (B33335) transporter UT-A1, revealing its presence as a high-molecular-weight complex, possibly a homodimer, in renal membranes. uni.luuni.lunih.gov
Table 1: Permeability Characteristics of BSOCOES and Sulfo-BSOCOES
| Compound | Water Solubility | Membrane Permeability | Application in Cellular Studies |
| BSOCOES | No | Yes | Crosslinking intracellular and extracellular proteins uni.lunih.gov |
| Sulfo-BSOCOES | Yes | No | Crosslinking cell surface proteins uni.lu |
BSOCOES has been effectively employed in mapping lymphocyte surface polypeptide antigens through chemical crosslinking. This technique allows for the determination of topographic relationships between various antigens on the cell surface. For example, a base-reversible, 13 Å homobifunctional BSOCOES was used to measure the proximity of Rauscher murine leukemia virus envelope glycoprotein (B1211001) (R-MLV gp70) and mouse major histocompatibility (H-2) antigens to their neighboring polypeptide antigens on the surface of R-MLV-transformed mouse leukemia cells (RBL-5A). uni.luuni.lu
In these studies, cell surface polypeptides were radioiodinated and then crosslinked with BSOCOES at 0°C. Subsequent immunoprecipitation with specific antisera and analysis by two-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) under reducing conditions allowed for the identification of crosslinked polypeptide complexes. This approach, involving BSOCOES crosslinking in conjunction with surface radioiodination and immunoprecipitation, proved valuable for mapping nearest polypeptide neighbors on the cell surface.
Analysis of Glycoproteins on Viral Envelopes
BSOCOES has been effectively utilized in the analysis of glycoproteins situated on viral envelopes, providing insights into their structural organization and interactions. A significant application involves the chemical crosslinking of glycoproteins on the envelope of herpes simplex virus type 1 (HSV-1) cenmed.com. This methodology allows researchers to investigate the spatial arrangement and oligomeric states of viral envelope proteins under native conditions. cenmed.com
In studies involving HSV-1, BSOCOES was employed to crosslink viral glycoproteins, specifically gB and gC, which are crucial for viral entry into host cells. The crosslinked protein complexes were subsequently analyzed using techniques such as immunoblotting, immunoprecipitation, and two-dimensional polyacrylamide gel electrophoresis with monospecific antisera. cenmed.com
Detailed research findings indicate distinct crosslinking patterns for different glycoproteins. For instance, monomers of glycoprotein gB were observed to crosslink efficiently, forming high-molecular-weight complexes. This suggests that gB predominantly exists as a high-molecular-weight oligomer on the viral envelope in its native state. In contrast, glycoprotein gC exhibited lower crosslinking efficiency, yielding components of intermediate molecular weights, some of which were identified as gC dimers. cenmed.com The use of BSOCOES in such studies aids in mapping the nearest polypeptide neighbors on the cell surface, contributing to a better understanding of the dynamic organization of viral envelope proteins. Viral envelopes, composed of host cell membranes and viral glycoproteins, are essential for host cell entry and immune system evasion, with glycoproteins facilitating binding to host receptors. The helical ordering and clustering of glycoproteins on viral envelopes can influence viral biology, including fusion processes.
Immunotechnology and Immunogen Preparation
BSOCOES plays a vital role in immunotechnology and the preparation of immunogens due to its properties as a homobifunctional crosslinker. Crosslinkers are indispensable tools for conjugating molecules, thereby enabling various immunotechnological applications and facilitating protein studies related to structure, interactions, activity, and degradation. As a homobifunctional reagent, BSOCOES possesses two identical reactive N-hydroxysuccinimide ester ends that target primary amines, allowing for one-step conjugation reactions. nih.gov
Its application extends to conjugating radiolabeled ligands to cell surface receptors, which is crucial for receptor binding studies. uni.lu Furthermore, BSOCOES has been instrumental in mapping lymphocyte surface polypeptide antigens through chemical crosslinking techniques. uni.lulgcstandards.com This involves crosslinking cells at 0°C, followed by surface radioiodination, immunoprecipitation with specific antiserum, and separation of crosslinked polypeptides and their cleavage products by two-dimensional reducing SDS-PAGE. BSOCOES has also been utilized in the purification and characterization of calcitonin receptors in rat kidney membranes through covalent crosslinking. lgcstandards.com While homobifunctional crosslinkers are convenient for one-step reactions, it is important to note that they can lead to self-conjugation and polymerization of the target molecules.
Obtention of Conjugates for Immunoassays
The obtention of conjugates for immunoassays represents a significant application area for BSOCOES. Crosslinkers are widely employed in the production of protein-protein conjugates, with antibody-enzyme conjugates being among the most common. These conjugates are fundamental components in various immunoassay formats, including enzyme-linked immunosorbent assays (ELISA), Western blotting, and cytochemical or histochemical procedures.
Enzymes frequently conjugated to antibodies for signal generation in immunoassays include horseradish peroxidase (HRP) and alkaline phosphatase (AP). BSOCOES facilitates these conjugations by reacting with primary amines, which are abundant on proteins and peptides, forming stable amide bonds and releasing N-hydroxysuccinimide as a byproduct. uni.lu
Typical conjugation protocols involve preparing the protein sample in a suitable buffer and then adding BSOCOES, usually at a molar excess (e.g., 4-20 times the molar concentration of proteins, resulting in a final concentration of 0.25-5 mM). The reaction mixture is generally incubated for 30 minutes to 1 hour at room temperature or 4°C, depending on the stability of the proteins involved. The reaction can be effectively terminated by desalting the sample or by adding an amine-containing quenching solution, such as glycine. uni.lu
Grafting Haptens onto Cells and Particles for Diagnostics
BSOCOES is a valuable reagent for grafting haptens onto cells and various particles, which is a critical step in the development of diagnostic tools. Haptens are small molecules that are not inherently immunogenic but can elicit an immune response when covalently attached to larger carrier molecules, such as proteins or cell surfaces.
The membrane-permeable nature of BSOCOES is particularly advantageous in this context, as it allows for the modification of both extracellular and intracellular components. This property enables the grafting of haptens onto internal cellular structures or for comprehensive cell surface modification studies. uni.lunih.gov For cell-based applications, cells are typically washed to remove any amine-containing culture media that could interfere with the crosslinking reaction. BSOCOES is then added to the prepared cells at a final concentration, commonly ranging from 1-2 mM, followed by an appropriate incubation period. uni.lu
The conjugation of haptens to cells or particles, such as magnetic beads or other diagnostic substrates, is essential for creating reagents used in diagnostic assays. For example, antibodies conjugated to magnetic beads, enzymes, or fluorescent dyes are widely employed in immunoassays, protein purification, and cell separation, highlighting the versatility of such conjugates in diagnostic applications.
Applications in Nucleic Acid and Other Biomolecule Research
DNA-Templated Synthesis of Macrocycles
DNA-templated synthesis (DTS) is a powerful methodology for the creation of diverse small-molecule libraries, and BSOCOES serves as a crucial cleavable linker within this framework fishersci.sefishersci.iefishersci.nofishersci.cawikidata.org. In this process, a building block (e.g., building block A) is initially attached to a complementary "anticodon" DNA strand via a BSOCOES linker fishersci.sefishersci.iefishersci.no. This DNA-tagging strategy allows for the precise assembly of molecular scaffolds. Following subsequent coupling reactions with other building blocks, the BSOCOES linker can be selectively cleaved under high pH conditions, liberating the amino group of the building block for further chemical transformations fishersci.sefishersci.ie.
The utility of BSOCOES in DTS is underscored by its contribution to the efficient synthesis of large and structurally diverse macrocycle libraries. DNA hybridization enhances the effective molarity of reactants, thereby promoting macrocyclization and enabling selection-based purification methods for desired bond formations fishersci.iefishersci.ca. Research has demonstrated the successful application of this methodology to generate extensive libraries of macrocycles. For instance, a second-generation DNA-templated library comprising 256,000 small-molecule macrocycles was developed, exhibiting improved drug-like properties. This library subsequently led to the identification of novel and potent insulin-degrading enzyme inhibitors fishersci.no. Similarly, a large library of over 13,000 synthetic macrocycles has been synthesized using BSOCOES in the DTS approach, yielding sufficient material for numerous in vitro selections against biological targets fishersci.cawikidata.org.
Crosslinking of DNA/RNA to Proteins
BSOCOES is employed in the study of interactions between nucleic acids (DNA and RNA) and proteins through chemical crosslinking fishersci.becenmed.comlaballey.comunifr.ch. As a homobifunctional crosslinker, BSOCOES forms covalent bonds between molecules containing primary amines wikipedia.orguni.luwikipedia.org. While many crosslinkers preferentially facilitate protein-protein interactions, BSOCOES's amine reactivity can be leveraged for nucleic acid-protein crosslinking fishersci.belaballey.comunifr.ch.
To optimize such crosslinking reactions, DNA or RNA probes are often synthetically modified to incorporate primary amine or thiol groups at specific bases fishersci.belaballey.comunifr.ch. These introduced functional groups serve as reactive sites for BSOCOES, enabling the formation of stable conjugates between the nucleic acid and protein components. This technique is invaluable for elucidating the higher-order structures of biopolymers and mapping the spatial associations and interaction sites between nucleic acids and proteins laballey.comunifr.chfishersci.nomims.com. For example, BSOCOES has been utilized to investigate the spatial relationships between membrane polypeptide chains fishersci.no.
Conjugation in Drug Delivery Systems
The ability of BSOCOES to form stable covalent bonds with primary amines makes it a valuable linker in the development of sophisticated drug delivery systems uni.luwikipedia.orgfishersci.nlfishersci.fiwikipedia.orgsigmaaldrich.com. Crosslinkers like BSOCOES are fundamental in preparing conjugates for various biotechnological and biomedical applications, including immunotechnologies and protein-based studies uni.lu.
BSOCOES can be utilized as a linker component in the engineering of Antibody-Drug Conjugates (ADCs) wikipedia.orgindiamart.com. ADCs represent a class of targeted therapeutics designed to selectively deliver highly potent cytotoxic drugs to diseased cells, particularly cancer cells, while minimizing systemic toxicity easychem.orgnih.gov. In an ADC, a monoclonal antibody (mAb) is chemically conjugated to a small-molecule cytotoxic drug via a linker nih.gov.
The antibody moiety provides precise targeting by recognizing and binding to specific antigens overexpressed on the surface of target cells. Upon binding, the ADC is internalized, and the linker, such as one incorporating BSOCOES, plays a critical role in the controlled release of the cytotoxic drug within the cell, often through cleavage mechanisms nih.govcenmed.com. The design and properties of the linker are crucial for ensuring the stability of the ADC in circulation and the efficient release of the active drug at the intended site of action nih.govcenmed.com.
Beyond ADCs, BSOCOES finds application in the broader design of novel inhibitors and advanced drug-linker-nanocarrier systems wikipedia.orgfishersci.fisigmaaldrich.com. These innovative drug delivery platforms are engineered to overcome limitations of conventional therapies, such as poor pharmacokinetics, low bioavailability, and non-specific distribution fishersci.finih.govcenmed.comuni.lu.
A typical drug-linker-nanocarrier system comprises three key elements: a therapeutic agent (drug), a linker (e.g., BSOCOES), and a nanocarrier (e.g., molecular umbrellas, nanoparticles) fishersci.fisigmaaldrich.comuni.lu. The nanocarrier encapsulates or carries the drug, and the linker chemically connects the drug to the nanocarrier or facilitates the drug's release. This strategic combination aims to enhance drug solubility, prolong circulation half-life, reduce off-target toxicity, and achieve targeted delivery with controlled drug release fishersci.finih.govcenmed.comuni.lu.
A notable example involves the use of BSOCOES as a linker to conjugate Rilpivirine, an anti-HIV drug, to molecular umbrellas. This approach has led to the development of a new series of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) with superior anti-HIV-1 activities, demonstrating the potential of BSOCOES in crafting advanced therapeutic agents through precise drug-linker-nanocarrier interactions fishersci.fisigmaaldrich.com.
PubChem CIDs of Mentioned Compounds
Advanced Methodologies and Techniques Utilizing Bsocoes
Integration with Mass Spectrometry (MS) for Proteomics
The combination of chemical cross-linking with mass spectrometry (XL-MS) is a powerful approach for elucidating protein structures and interaction networks. thermofisher.comthermofisher.cn BSOCOES, as a homobifunctional N-hydroxysuccinimide (NHS) ester cross-linker, covalently links primary amines (primarily the ε-amines of lysine (B10760008) residues) that are within a certain spatial proximity, defined by its 13 Å spacer arm. thermofisher.comgbiosciences.com The subsequent analysis of these cross-linked products by mass spectrometry provides distance constraints that are invaluable for understanding protein architecture. nih.gov
A primary challenge in XL-MS is the confident identification of the cross-linked peptides from complex mixtures, where they are often present in low stoichiometry compared to unmodified peptides. thermofisher.com The process involves several key steps:
Cross-linking: Proteins or protein complexes are treated with BSOCOES.
Proteolytic Digestion: The cross-linked proteins are digested, typically with trypsin, into a complex mixture of linear (unmodified), monolinked (one end of the cross-linker reacted), and cross-linked peptides (inter- or intra-peptide).
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). researchgate.net The mass spectrometer is often directed to sequence precursor ions with higher charge states (>+3), as cross-linked peptides tend to have a higher charge due to the presence of two peptide chains. nih.gov
Database Searching: Specialized search engines, such as xQuest, are required to analyze the complex MS/MS spectra. nih.gov These algorithms must consider all possible peptide-peptide combinations from a sequence database, a computationally intensive task. nih.govmatrixscience.com The software identifies pairs of peptides that are covalently linked by the BSOCOES molecule by matching the experimental fragment ions to theoretical fragmentation patterns of all possible cross-linked pairs.
The identification of these cross-linked peptides provides direct evidence of the spatial proximity of the two linked amino acids at the time of the reaction, serving as crucial distance constraints for structural modeling. nih.gov
To improve the detection and identification of cross-linked peptides, stable isotope labeling strategies are frequently employed. nih.govnih.gov This involves using cross-linkers that are synthesized with heavy and light isotopes, creating a distinct mass signature in the mass spectrometer.
While BSOCOES itself is not typically cited as an isotopically labeled reagent, the principles are directly applicable and often used with functionally similar cross-linkers. The general workflow using an isotopically tagged cross-linker is as follows:
A 1:1 mixture of the 'light' (e.g., containing ¹²C) and 'heavy' (e.g., containing ¹³C) versions of the cross-linker is used for the reaction.
In the MS1 scan, every cross-linked peptide appears as a characteristic doublet with a defined mass difference, making them easy to spot within the complex spectrum. nih.gov
The mass spectrometer can be programmed to specifically trigger MS/MS fragmentation on these paired signals. nih.gov
During MS/MS fragmentation, the peptide backbone fragments retain the isotopic signature, while fragments containing only one of the peptides may show either the light or heavy mass, depending on the specific design of the cleavable linker. nih.gov
This method significantly enhances the confidence of cross-link identification and allows for the development of automated and high-throughput analysis pipelines. nih.govbohrium.com
Computational Approaches for Modeling Crosslinking
Data generated from BSOCOES cross-linking experiments serve as critical experimental restraints for computational modeling, helping to refine and validate protein structures and interaction models. nih.gov
The BSOCOES cross-linker, with its defined spacer arm length, acts as a "molecular ruler," providing distance constraints between the linked amino acid residues. gbiosciences.com However, both the protein and the cross-linker are flexible. Stochastic dynamics or molecular dynamics (MD) simulations can be used to model this flexibility. By simulating the possible conformations of the cross-linker attached to the protein surface, researchers can generate a distribution of possible distances between the alpha-carbons of the linked residues. This provides a more realistic and probabilistic distance constraint rather than a single, rigid value, improving the accuracy of subsequent structural modeling.
In drug design, understanding the three-dimensional structure of protein-protein or protein-ligand interactions is paramount. nih.gov Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing these interactions. bohrium.comnih.gov However, these methods can be computationally expensive and may produce ambiguous results without experimental validation. researchgate.net
Distance constraints obtained from BSOCOES cross-linking experiments can be integrated into docking and MD simulation protocols to significantly improve their predictive power. mdpi.com
Guiding Docking: Cross-link data can be used to define the binding interface between two proteins, restricting the search space for docking algorithms and leading to more accurate models of the protein complex.
Refining Models: For a proposed protein-ligand or protein-protein complex, MD simulations can assess its stability. researchgate.net If the simulation shows that a BSOCOES-cross-linked residue pair moves too far apart, the model can be rejected or refined. This integration provides a robust method for validating and improving computational models, ultimately accelerating the drug discovery process. nih.gov
Chromatographic and Electrophoretic Techniques for Conjugate Analysis
Following a cross-linking reaction with BSOCOES, a heterogeneous mixture of products is formed. Chromatographic and electrophoretic techniques are essential for the separation, purification, and analysis of these conjugates. nih.govunimi.it
Several techniques are employed to analyze the complex mixture resulting from a BSOCOES cross-linking reaction, each providing different types of information.
| Technique | Principle of Separation | Application for BSOCOES Conjugate Analysis |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius (size and shape). Larger molecules elute first. | Used to separate high-molecular-weight cross-linked protein complexes from un-cross-linked monomers and excess reagent. cellmosaic.com |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity. More hydrophobic molecules are retained longer. | Effective for separating peptides after enzymatic digestion. cellmosaic.com Cross-linked peptides are often more hydrophobic and have different retention times than their linear counterparts. |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net surface charge. | Can be used to separate protein conjugates, as the modification of lysine residues by BSOCOES alters the protein's overall isoelectric point (pI). matec-conferences.org |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity under non-denaturing, high-salt conditions. | Useful for separating protein species with different degrees of conjugation, as each attached BSOCOES molecule can increase the protein's surface hydrophobicity. matec-conferences.orgnih.gov |
| Capillary Electrophoresis (CE) | Separates molecules based on their charge-to-mass ratio in a capillary filled with electrolyte. | Offers high-resolution separation of peptides and protein conjugates, providing an orthogonal method to HPLC for assessing purity and heterogeneity. nih.govnih.gov |
These separation techniques are critical for both preparative purposes (isolating specific cross-linked species for further study) and analytical characterization, ensuring the quality and consistency of the data used for subsequent MS and computational analyses. researchgate.net
SDS-PAGE and Two-Dimensional Polyacrylamide Gel Electrophoresis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a cornerstone technique for separating proteins based on their molecular weight. When applied to BSOCOES-cross-linked samples, it allows for the visualization of newly formed, higher molecular weight species, indicative of protein-protein interactions. The true analytical power of BSOCOES, however, is realized when combined with two-dimensional (2D) PAGE.
In this advanced application, the first-dimension SDS-PAGE is run under non-reducing conditions to separate the intact cross-linked protein complexes. Following this initial separation, the gel lane is treated with a basic solution (e.g., pH 11.6) to cleave the sulfone-containing spacer arm of BSOCOES. This releases the individual protein constituents from the cross-linked complexes. A second-dimension SDS-PAGE, run perpendicular to the first, then separates these released proteins based on their individual molecular weights. The resulting 2D gel will show spots that fall off the diagonal, representing proteins that were part of a cross-linked complex. The position of these off-diagonal spots in the second dimension corresponds to the molecular weight of the individual protein components.
A seminal study by Zarling et al. (1980) effectively utilized this methodology to map the nearest-neighbor relationships of polypeptide antigens on the surface of murine leukemia cells. By cross-linking the cell surface proteins with BSOCOES, immunoprecipitating specific antigens, and analyzing the precipitates by 2D-reducing SDS-PAGE, they were able to identify specific protein-protein interactions.
Research Findings from Zarling et al. (1980):
Rauscher Murine Leukemia Virus (R-MLV) gp70: Analysis of immunoprecipitates using anti-R-MLV gp70 serum revealed the presence of homodimers (140,000 daltons) and homotrimers (210,000 daltons) of the 70,000-dalton gp70 polypeptide. This suggested that the gp70 antigens exist as multimeric complexes on the cell surface.
H-2b Antigens: When anti-H-2b serum was used, the analysis showed the precipitation of 58,000-dalton dimers. Upon cleavage of the BSOCOES cross-linker, these dimers were resolved into a heavy chain of 46,000 daltons and a light chain (β2-microglobulin) of 12,000 daltons.
These findings are summarized in the interactive data table below.
| Antigen Investigated | Cross-Linked Complex Molecular Weight (Daltons) | Component Polypeptide Molecular Weights (Daltons) after Cleavage |
| R-MLV gp70 | 140,000 (Homodimer) | 70,000 |
| R-MLV gp70 | 210,000 (Homotrimer) | 70,000 |
| H-2b | 58,000 (Dimer) | 46,000 (Heavy Chain) and 12,000 (Light Chain) |
Size-Exclusion Chromatography (SEC)
Size-exclusion chromatography (SEC), also known as gel filtration, is a chromatographic technique that separates molecules in solution based on their hydrodynamic radius. This method is particularly well-suited for the analysis of BSOCOES-cross-linked protein samples as it can be performed under native conditions, thus preserving the integrity of the protein complexes.
When a BSOCOES-treated protein mixture is applied to an SEC column, the larger, cross-linked protein complexes are unable to enter the pores of the chromatography matrix and therefore elute earlier from the column. In contrast, smaller, un-cross-linked monomers can penetrate the pores, leading to a longer retention time and later elution. By monitoring the column eluate, typically with UV absorbance at 280 nm, a chromatogram is generated that shows distinct peaks corresponding to the different sized species in the sample.
The application of SEC in the context of BSOCOES cross-linking can serve several purposes:
Preparative Separation: SEC can be used to isolate and purify specific cross-linked oligomeric species (e.g., dimers, trimers) for further analysis by other techniques such as mass spectrometry or SDS-PAGE.
Quantitative Analysis: The area under each peak in the SEC chromatogram is proportional to the amount of protein eluting at that size. This allows for the quantification of the extent of cross-linking and the distribution of different oligomeric states.
Molecular Weight Estimation: By calibrating the SEC column with a set of protein standards of known molecular weight, the apparent molecular weight of the BSOCOES-cross-linked complexes can be estimated based on their elution volume.
Future Directions and Emerging Research Avenues
Development of Next-Generation BSOCOES Analogs
The development of new crosslinking reagents is a promising avenue for improving existing cross-linking mass spectrometry (XL-MS) workflows. nih.gov The core structure of BSOCOES presents a versatile scaffold for chemical modification to create next-generation analogs with enhanced properties. The primary motivations for developing these analogs include improving solubility, introducing different cleavage mechanisms, and adding functionalities for enrichment or detection. researchgate.netbiorxiv.org
A significant limitation of BSOCOES is its poor water solubility, necessitating the use of organic solvents like DMSO or DMF, which can be disruptive to protein structures and biological systems. thermofisher.cominterchim.fr A key development has been the creation of sulfonated versions, such as Sulfo-BSOCOES, which incorporate sulfonyl moieties (NaSO3) to increase hydrophilicity. interchim.fr This modification makes the analog water-soluble, allowing reactions to be performed in aqueous buffers and preventing the crosslinker from crossing cell membranes, thereby restricting its action to the cell surface. interchim.fr
Future analog development focuses on several key areas:
Multi-functional Analogs : Research is moving towards trifunctional crosslinkers that incorporate an enrichment handle, such as an azide (B81097) or alkyne group for "click chemistry," in addition to the two reactive NHS esters. nih.govresearchgate.net This allows for the selective isolation and enrichment of crosslinked peptides from complex mixtures, which is crucial for their detection in mass spectrometry. nih.govnih.gov
Alternative Cleavage Chemistries : While the base-cleavable sulfone group in BSOCOES is effective, it requires harsh alkaline conditions (pH 11.6) that can be detrimental to certain samples. thermofisher.com Next-generation analogs are being designed with alternative cleavable linkers, such as those that are MS-cleavable (e.g., containing a sulfoxide (B87167) group), photo-cleavable, or enzyme-cleavable. researchgate.netdigitellinc.comnih.gov MS-cleavable linkers are particularly advantageous as they simplify mass spectrometry data analysis by allowing for fragmentation of the crosslinker itself within the instrument. biorxiv.orgacs.orgnih.gov
Varied Spacer Arm Lengths : The 13.0 Å spacer arm of BSOCOES is suitable for many applications, but analogs with different spacer arm lengths are needed to capture a wider range of protein interactions and provide more detailed structural information.
| Feature | BSOCOES | Potential Next-Generation Analogs |
| Solubility | Insoluble in water | Water-soluble (e.g., Sulfo-BSOCOES) |
| Cleavage | Base-cleavable (pH 11.6) | MS-cleavable, Photo-cleavable, Enzyme-cleavable |
| Functionality | Homobifunctional (Amine-reactive) | Trifunctional (with enrichment handles like azide/alkyne) |
| Permeability | Membrane-permeable | Membrane-impermeable (e.g., Sulfo-BSOCOES) |
Expanding the Scope of BSOCOES in Chemical Biology
The application of cleavable crosslinkers is rapidly expanding from studying purified protein complexes to mapping protein-protein interaction (PPI) networks within their native cellular environments. biorxiv.orgacs.orgnih.gov This shift towards in vivo and system-wide studies is a major frontier in chemical biology and structural proteomics. nih.govnih.govucl.ac.uk
BSOCOES, being membrane-permeable, is well-suited for intracellular crosslinking, allowing researchers to capture interactions within living cells. thermofisher.comgbiosciences.com The ability to reverse the crosslinks is critical for subsequent analysis, particularly with mass spectrometry (XL-MS). biorxiv.orgacs.org This technique provides distance constraints that can be used to determine the three-dimensional architecture of proteins and their complexes. biorxiv.orgacs.org
Emerging research avenues include:
Structural Systems Biology : By combining in-cell crosslinking with advanced mass spectrometry, researchers can map large-scale PPI networks. acs.orgacs.org This provides a "snapshot" of the cellular interactome, revealing how proteins organize into functional modules. The development of MS-cleavable crosslinkers has been a significant boost for these complex studies. acs.orgacs.org
Dynamic Interactions : BSOCOES and its analogs can be used to study transient or weak protein interactions that are difficult to detect using other methods. biorxiv.orgbiorxiv.org By applying the crosslinker to cells under different conditions (e.g., before and after stimulus), researchers can investigate the dynamics of protein complexes and signaling pathways.
Target Identification : Chemical probes based on BSOCOES analogs can be designed to identify the cellular targets of small molecules or drugs. An analog containing a photoreactive group and an enrichment handle could be used to covalently link a drug to its protein targets upon UV activation, followed by enrichment and identification.
Novel Applications in Diagnostics and Therapeutics
The unique properties of cleavable linkers are being explored for the development of new diagnostic and therapeutic tools. The ability to form a stable covalent bond that can be selectively broken under specific conditions is highly advantageous in these fields.
In therapeutics, a major application for cleavable linkers is in the design of Antibody-Drug Conjugates (ADCs) . axispharm.com ADCs are targeted therapies that use an antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker connecting the drug to the antibody is critical for the ADC's efficacy. A linker like BSOCOES, if adapted, could ensure the drug remains attached and inactive in the bloodstream but is released upon encountering a specific intracellular environment, such as the higher pH of endosomes or through enzymatic action if an enzyme-cleavable linker is used. digitellinc.comaxispharm.com
In diagnostics, BSOCOES and its analogs have potential applications in the development of immunoassays and biosensors. interchim.frlumosdiagnostics.combiotechniques.comthermofisher.com
Reagent Immobilization : Crosslinkers can be used to covalently attach antibodies or antigens to solid surfaces like microplates or beads for use in assays such as ELISA. interchim.fr The cleavable nature of the linker could allow for the controlled release of captured analytes for further analysis.
Biosensor Development : In biosensor design, the precise orientation and immobilization of biological recognition elements (e.g., enzymes, antibodies) is crucial. Cleavable crosslinkers could be used to create reversible surfaces, allowing for the regeneration of the sensor.
Integration with High-Throughput Screening Platforms
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds. youtube.comresearchgate.net The integration of chemical biology tools, including crosslinkers, into automated HTS platforms represents a significant future direction. nih.gov
An automated workflow could use BSOCOES to study protein-protein interactions on a massive scale. For example, an HTS campaign could be designed to find small molecules that disrupt a specific PPI.
An interacting protein pair is crosslinked with BSOCOES in microtiter plates.
A library of compounds is added using robotic liquid handlers.
After incubation, the crosslinks are cleaved by raising the pH.
The degree of interaction (or disruption by a compound) is measured using an automated readout.
The automation of chemical proteomics workflows is already underway, with robotic systems being developed for sample preparation to reduce bottlenecks and increase reproducibility. nih.govyoutube.com Integrating cleavable crosslinkers like BSOCOES into these automated pipelines will allow researchers to perform large-scale structural proteomics and systems biology studies that are currently unfeasible with manual processing. biorxiv.orgnih.govacs.org This would dramatically accelerate the discovery of new drug targets and the characterization of cellular networks.
Q & A
Q. How should researchers design experiments using BSOCOES for protein crosslinking in biochemical studies?
Methodological Answer: Experimental design should prioritize optimizing buffer conditions (e.g., pH 7–9) and organic solvent concentrations (>10% to prevent protein precipitation). Protocols must include controls for non-specific binding, such as using Sulfo-BSOCOES (a water-soluble variant) in aqueous systems. Crosslinking efficiency can be validated via SDS-PAGE or mass spectrometry to confirm covalent bond formation .
Q. What are the critical parameters influencing BSOCOES reactivity in peptide-antigen crosslinking?
Methodological Answer: Key parameters include reaction time (typically 1–2 hours at 4–25°C), molar ratios (5–20-fold excess of BSOCOES relative to target proteins), and buffer composition (avoiding amine-containing buffers like Tris). Post-reaction quenching with primary amines (e.g., glycine) is essential to terminate reactions .
Q. How can researchers differentiate BSOCOES from structurally similar crosslinkers like EGS?
Methodological Answer: BSOCOES contains cyclohexyl ester groups, offering hydrophobicity suited for membrane protein studies, whereas EGS (ethylene glycol-bis-succinimide) has a hydrophilic spacer. Comparative studies should assess solubility (organic vs. aqueous buffers) and spacer arm length (11.4 Å for BSOCOES vs. 16.1 Å for EGS) to match experimental needs .
Advanced Research Questions
Q. What strategies optimize BSOCOES crosslinking efficiency in heterogeneous systems (e.g., membrane proteins)?
Methodological Answer: Use gradient concentrations of organic solvents (e.g., DMSO) to maintain protein solubility without denaturation. Incorporate detergents (e.g., Triton X-100) to solubilize membrane proteins. Validate spatial proximity of crosslinked residues using cryo-EM or Förster resonance energy transfer (FRET) .
Q. How should researchers address contradictions in crosslinking efficiency data across replicate experiments?
Methodological Answer: Apply systematic error analysis:
- Technical variability : Standardize reagent preparation (e.g., fresh DMSO stocks) and reaction temperatures.
- Analytical methods : Use orthogonal techniques (e.g., Western blot vs. fluorescence labeling) to confirm results.
- Statistical rigor : Employ ANOVA or mixed-effects models to account for batch effects .
Q. Can BSOCOES be integrated with omics technologies for system-wide protein interaction mapping?
Methodological Answer: Yes. Combine BSOCOES crosslinking with mass spectrometry (XL-MS) to identify interaction networks. Use isotope-labeled crosslinkers for quantitative analysis. Data interpretation requires bioinformatics pipelines (e.g., xQuest, pLink) to resolve complex spectra and reduce false positives .
Methodological Frameworks for BSOCOES Studies
Q. How can the FINER criteria ensure robust hypothesis formulation in BSOCOES-based research?
Methodological Answer: Apply the FINER framework:
- Feasible : Validate reagent stability under experimental conditions.
- Novel : Explore understudied applications (e.g., in vivo crosslinking).
- Ethical : Adhere to biosafety protocols for handling reactive reagents.
- Relevant : Align with broader goals like drug target discovery .
What PICO elements are critical for framing clinical research questions involving BSOCOES?
Methodological Answer:
- Population : Specific cell types (e.g., lymphocytes).
- Intervention : BSOCOES crosslinking for receptor-ligand interaction studies.
- Comparison : Alternative crosslinkers (e.g., Sulfo-EGS).
- Outcome : Quantify binding affinity changes via surface plasmon resonance (SPR) .
Data Analysis & Validation
Q. Which statistical methods are appropriate for analyzing BSOCOES crosslinking efficiency?
Methodological Answer: Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. For time-course experiments, apply repeated-measures ANOVA. Normalize data to internal controls (e.g., housekeeping proteins) to account for loading variability .
Q. How can researchers validate BSOCOES crosslinking specificity in receptor studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
